6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole
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Overview
Description
6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole typically involves the reaction of 4-chlorothiophenol with 6-chloro-2-methylindole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-2-carboxylate derivatives: Studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
628736-25-4 |
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Molecular Formula |
C15H11Cl2NS |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
6-chloro-3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole |
InChI |
InChI=1S/C15H11Cl2NS/c1-9-15(19-12-5-2-10(16)3-6-12)13-7-4-11(17)8-14(13)18-9/h2-8,18H,1H3 |
InChI Key |
ZDQHQDHAMDOXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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